molecular formula C11H18N4O2 B1477507 3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one CAS No. 2097998-63-3

3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

Cat. No. B1477507
CAS RN: 2097998-63-3
M. Wt: 238.29 g/mol
InChI Key: JAMBOEUQPKBCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound would first be described in terms of its molecular formula, structure, and possibly its weight. The IUPAC name would be used for precise identification .


Synthesis Analysis

The synthesis of the compound would be studied. This could involve a variety of chemical reactions, depending on the specific structure of the compound .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the molecular structure .


Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at how it reacts with other substances, its stability under various conditions, and any notable chemical properties .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties, would be determined .

Scientific Research Applications

Synthesis and Characterization

A study by Titi et al. (2020) details the synthesis and characterization of pyrazole derivatives, emphasizing the importance of crystallographic analysis in understanding the compounds' structures and potential biological activities. These derivatives were synthesized from hydroxymethyl pyrazole derivatives through reactions with primary amines, and their structures were identified using various spectroscopic techniques. Theoretical calculations on the compounds’ physical and chemical properties were performed, laying the groundwork for further biological activity investigations (Titi et al., 2020).

Application in Polymer Modification

Another application is found in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including pyrazole derivatives. This study by Aly and El-Mohdy (2015) highlights how these modifications enhance the polymers' thermal stability and introduce antibacterial and antifungal properties, suggesting potential for medical applications (Aly & El-Mohdy, 2015).

Antibacterial and Antifungal Activities

Research on the antimicrobial properties of pyrazole derivatives is also significant. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, which were tested for their antibacterial and antifungal activities. The study found that these compounds exhibited promising activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as antimicrobial agents (Hassan, 2013).

Antioxidant and Antitumor Activities

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, investigating their antioxidant activities through various in vitro assays. The study found significant antioxidant activity, suggesting these compounds’ potential in medicinal chemistry for developing antioxidant therapies (Chkirate et al., 2019). Additionally, Abdellatif et al. (2014) explored the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, finding that these compounds showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as cancer therapeutics (Abdellatif et al., 2014).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve looking at what biological targets it interacts with, and how it affects them .

Safety and Hazards

The compound’s safety profile would be assessed. This could involve looking at its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

properties

IUPAC Name

3-amino-1-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-5-15-10(4-9(7-16)13-15)6-14(8)11(17)2-3-12/h4,8,16H,2-3,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMBOEUQPKBCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)CO)CN1C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 2
3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 3
3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 4
3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 5
3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
Reactant of Route 6
3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.